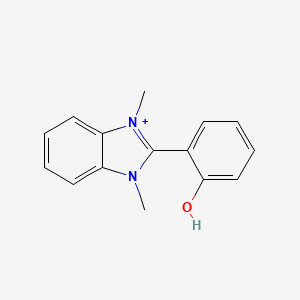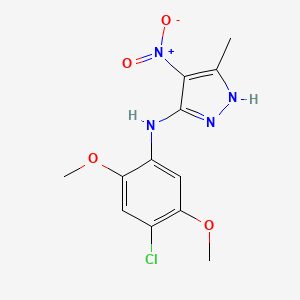![molecular formula C17H9Cl3F3N3S B11108950 5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, chlorophenyl, trifluoromethyl, and thiazolyl groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2,4-dichlorobenzaldehyde through the chlorination of benzaldehyde. This is followed by the synthesis of the thiazole ring, which can be achieved through the reaction of 4-chlorophenyl isothiocyanate with trifluoroacetic acid and subsequent cyclization.
The final step involves the condensation of 2,4-dichlorobenzaldehyde with the thiazole derivative in the presence of a hydrazine derivative under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with the use of continuous flow reactors to enhance efficiency and yield. The process may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies investigating its mechanism of action and efficacy in various disease models.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2,4-dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups present in the hydrazone derivative.
4-Chlorophenyl isothiocyanate: A precursor in the synthesis of the thiazole ring, with distinct chemical properties and applications.
Trifluoroacetic acid: Used in the synthesis of the thiazole ring, with its own unique reactivity and applications in organic synthesis.
Uniqueness
2,4-Dichlorobenzaldehyde 1-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity
特性
分子式 |
C17H9Cl3F3N3S |
|---|---|
分子量 |
450.7 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(trifluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H9Cl3F3N3S/c18-11-4-1-9(2-5-11)14-15(17(21,22)23)25-16(27-14)26-24-8-10-3-6-12(19)7-13(10)20/h1-8H,(H,25,26)/b24-8+ |
InChIキー |
PGYFFMRRYBSKIO-KTZMUZOWSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
正規SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)NN=CC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'~1~,N'~10~-bis[(E)-(4-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B11108867.png)

![4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid](/img/structure/B11108879.png)
![7-(3-Methoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11108885.png)
![4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11108893.png)
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide](/img/structure/B11108963.png)
